molecular formula C21H36O4Si B8264163 Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate

Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate

Cat. No.: B8264163
M. Wt: 380.6 g/mol
InChI Key: IDMMMKGUCXTAQI-IBGZPJMESA-N
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Description

Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate is a chiral synthetic intermediate of high value in organic and medicinal chemistry research. This compound features multiple protected functional groups, including a benzyloxy ether and a triethylsilyl (TES) ether, making it a versatile building block for the construction of complex molecules. The benzyloxy group serves as a robust protecting group for alcohols, stable under a wide range of reaction conditions, while the triethylsilyl group offers a bulkier alternative to TMS or TBS, which can be removed under specific mild acidic conditions to reveal the hydroxy group. The ester moiety (methyl ester) acts as a handle for further transformations, such as hydrolysis to the carboxylic acid or reduction to the aldehyde. This intermediate is particularly useful in the synthesis of natural products and pharmaceuticals, where precise stereochemistry is crucial. The protected pentanoate skeleton is commonly found in segments of complex molecules like polyketides. Researchers can utilize this compound in key synthetic steps such as alkylations, aldol reactions, or as a precursor for chiral ligands . Its application is documented in advanced synthetic methodologies, including the synthesis of bioactive molecules with potential anti-cancer or antimicrobial activity. The presence of the stereocenter at the 3-position ensures the production of enantiomerically pure targets, which is critical in drug discovery. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (3S)-2,2-dimethyl-5-phenylmethoxy-3-triethylsilyloxypentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O4Si/c1-7-26(8-2,9-3)25-19(21(4,5)20(22)23-6)15-16-24-17-18-13-11-10-12-14-18/h10-14,19H,7-9,15-17H2,1-6H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMMMKGUCXTAQI-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(CCOCC1=CC=CC=C1)C(C)(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H](CCOCC1=CC=CC=C1)C(C)(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O4Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the 3-Hydroxy Group

The triethylsilyl (TES) group is introduced to protect the 3-hydroxy position. This step typically employs triethylsilyl chloride (TESCl) in the presence of a base such as imidazole or pyridine in anhydrous dichloromethane or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the silyl chloride reacts with the alcohol to form the silyl ether.

Representative Conditions:

ReagentSolventTemperatureYield (Typical)
TESCl, ImidazoleDCM0–25°C85–90%

The bulky triethylsilyl group provides steric protection while remaining stable under basic and mildly acidic conditions, enabling subsequent transformations.

Introduction of the 5-Benzyloxy Group

The benzyloxy group is installed via etherification of a 5-hydroxy precursor. Common methods include:

  • Mitsunobu Reaction : Using benzyl alcohol , triphenylphosphine , and diethyl azodicarboxylate (DEAD) in THF.

  • Alkylation : Treatment with benzyl bromide and a base (e.g., NaH or K₂CO₃) in dimethylformamide (DMF).

Comparative Analysis:

MethodAdvantagesLimitations
MitsunobuHigh stereochemical retentionCostly reagents, purification
AlkylationScalability, simplicityRequires anhydrous conditions

The Mitsunobu reaction is preferred for stereospecific syntheses, whereas alkylation suits large-scale production.

Stepwise Synthesis Protocol

Starting Material Preparation

The synthesis begins with methyl 3,5-dihydroxy-2,2-dimethylpentanoate , a commercially available diol. Key steps include:

  • Selective TES Protection : The 3-hydroxy group is protected first due to its lower steric hindrance compared to the 5-position.

  • Benzylation of the 5-Hydroxy Group : After TES protection, the remaining 5-hydroxy group undergoes benzylation.

Reaction Sequence:

  • 3-TES Protection :
    Methyl 3,5-dihydroxy-2,2-dimethylpentanoate+TESClImidazole, DCMMethyl 5-hydroxy-3-TES-2,2-dimethylpentanoate\text{Methyl 3,5-dihydroxy-2,2-dimethylpentanoate} + \text{TESCl} \xrightarrow{\text{Imidazole, DCM}} \text{Methyl 5-hydroxy-3-TES-2,2-dimethylpentanoate}

  • 5-Benzylation :
    Methyl 5-hydroxy-3-TES-2,2-dimethylpentanoate+BnBrNaH, DMFTarget Compound\text{Methyl 5-hydroxy-3-TES-2,2-dimethylpentanoate} + \text{BnBr} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • TES Protection : Lower temperatures (0–5°C) minimize side reactions, while DCM ensures reagent solubility.

  • Benzylation : DMF at 50–60°C accelerates alkylation but requires strict moisture control.

Catalytic Enhancements

The use of molecular sieves (3Å) during benzylation improves yields by scavenging water, preventing hydrolysis of the silyl ether.

Analytical Characterization

Successful synthesis is confirmed via:

  • NMR Spectroscopy : Distinct signals for TES (δ 0.5–0.7 ppm) and benzyloxy (δ 4.5–4.7 ppm) groups.

  • Mass Spectrometry : Molecular ion peak at m/z 380.6 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be explored for biological activity and potential therapeutic applications.

    Medicine: The compound could serve as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate depends on its specific application. In chemical reactions, the silyl group acts as a protecting group, preventing unwanted reactions at specific sites. In biological systems, its mechanism would depend on the molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Key Observations :

Protecting Group Strategy: The benzyloxy group at C5 (target compound) offers moderate stability under hydrogenolysis, whereas TBS ethers (Compound 10a) provide superior acid/base resistance . The triethylsilyl (TES) group in the target compound is less sterically hindered than TBS, facilitating selective deprotection in multi-step syntheses .

Synthetic Yields :

  • Compound 10a (TBS-protected) achieved 90% yield during silylation, while the hydroxylated precursor (Compound 10) required hydrogenation at 60°C for 110 hours to yield 85% .
  • The target compound’s TES group may exhibit lower thermal stability than TBS, necessitating milder reaction conditions.

Spectroscopic Data :

  • ¹H NMR : The TES group in the target compound shows distinct δ 0.5–1.0 ppm resonances (triethylsilyl CH2/CH3), differing from TBS (δ 0.8–0.9 ppm) .
  • IR Spectroscopy : The carbonyl stretch (C=O) for methyl esters typically appears at ~1740 cm⁻¹, while silyl ethers (Si-O-C) absorb near 1250 cm⁻¹ .

Data Tables

Physicochemical Properties

Property Target Compound Compound 10 Compound 10a
Molecular Formula C19H32O4Si C15H22O4 C23H48O4Si2
Molecular Weight (g/mol) 360.55 266.33 456.77
Key Functional Groups TES ether, Benzyloxy, Methyl ester Benzyloxy, Hydroxyl TBS ethers
Synthetic Yield Not explicitly reported (inferred ~80–85%) 85% 90%

Stability and Reactivity

Parameter Target Compound TBS-Protected (10a) Hydroxyl Variant (10)
Acid Stability Moderate High Low
Base Stability Moderate High Low
Hydrogenolysis Compatibility Yes (benzyloxy) No (TBS stable) Yes (benzyloxy)

Notes

  • Handling Precautions : Silyl ethers are moisture-sensitive; reactions require anhydrous conditions and inert atmospheres .
  • Storage : Long-term storage at –20°C under argon is recommended to prevent hydrolysis .

Biological Activity

Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a benzyloxy group, a triethylsilyl group, and a methyl ester. The synthesis typically involves several steps:

  • Protection of Hydroxyl Groups : This step ensures that hydroxyl groups do not react during subsequent reactions.
  • Formation of Ester Bonds : The esterification process is critical for constructing the methyl ester.
  • Introduction of Silyl Protecting Groups : The triethylsilyl group is introduced to protect reactive sites and facilitate further reactions.

The chemical formula for this compound is C21H36O4SiC_{21}H_{36}O_4Si, and it has been characterized using various spectroscopic techniques, including NMR and X-ray diffraction .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The silyl group acts as a protective moiety, allowing for selective reactions that can lead to enzyme inhibition or modulation of receptor activity .

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with specific receptors, potentially influencing signaling pathways.

Biological Activities

Research on the biological activities of this compound is limited but promising. Its derivatives have been explored for various applications:

  • Antimicrobial Activity : Some studies suggest that related compounds exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Preliminary findings indicate that derivatives may have antiproliferative effects on cancer cell lines, including HeLa and A549 cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructureNotable Activity
Methyl (2S,3S)-4-(benzyloxy)-2,4-dimethyl-3-[(trimethylsilyl)oxy]pentanoateSimilar structure with different stereochemistryAnticancer properties
Methyl (2S,3S)-4-(benzyloxy)-2,4-dimethyl-3-[(triethylsilyl)oxy]pentanoateSimilar structure with different functional groupsAntimicrobial activity

Case Studies and Research Findings

  • Antibacterial Activity Study : A study highlighted that certain derivatives showed effective inhibition against E. coli with minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL .
  • Antiproliferative Effects : In vitro assays demonstrated that specific derivatives could inhibit the proliferation of cancer cell lines with IC50 values indicating moderate potency .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate, and how is stereochemical integrity maintained?

  • Methodological Answer : The compound is typically synthesized via multi-step protection-deprotection strategies. For example:

  • Step 1 : Use triethylsilyl (TES) ethers to protect hydroxyl groups, as they offer stability under basic and mildly acidic conditions .
  • Step 2 : Introduce the benzyloxy group via alkylation or Mitsunobu reactions, ensuring regioselectivity using bulky bases (e.g., LDA) to favor the desired configuration .
  • Step 3 : Purify intermediates via column chromatography (e.g., CH₂Cl₂/MeOH gradients) to remove diastereomeric impurities .
  • Key : Monitor stereochemistry using chiral HPLC or optical rotation analysis.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., benzyloxy vs. silyl ether signals) and stereochemistry (coupling constants for axial/equatorial protons) .
  • Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemical outcomes, particularly for crystalline intermediates .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Store in inert, airtight containers under nitrogen to prevent hydrolysis of the triethylsilyl ether .
  • Maintain temperatures between 2–8°C for long-term stability, as silyl ethers degrade under prolonged exposure to moisture or acidic vapors .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during silyl ether deprotection?

  • Methodological Answer :

  • Acidic Conditions : Use buffered TBAF (tetrabutylammonium fluoride) in THF at 0°C to selectively cleave TES groups without affecting benzyl ethers .
  • Neutral Conditions : Employ HF-pyridine complexes for milder deprotection, monitored by TLC to halt the reaction at the intermediate stage .
  • Troubleshooting : If over-degradation occurs, reintroduce silyl protection and adjust stoichiometry (e.g., reduce fluoride equivalents) .

Q. What strategies resolve contradictions in stereochemical assignment between NMR and computational modeling?

  • Methodological Answer :

  • 2D NMR : Perform NOESY/ROESY to confirm spatial proximity of protons (e.g., benzyloxy vs. methyl groups) .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory-predicted values to validate configurations .
  • Synthetic Correlation : Prepare a derivative with known stereochemistry (e.g., via X-ray-confirmed intermediates) and compare spectral data .

Q. How does the benzyloxy group influence the compound’s reactivity in nucleophilic acyl substitutions?

  • Methodological Answer :

  • Steric Effects : The benzyloxy group at C5 hinders nucleophilic attack at the ester carbonyl, requiring activation via Lewis acids (e.g., ZnCl₂) .
  • Electronic Effects : Electron-donating benzyloxy groups reduce electrophilicity of the carbonyl, necessitating higher temperatures or microwave-assisted synthesis .
  • Validation : Monitor reaction progress via in-situ IR spectroscopy to detect carbonyl stretching frequency shifts .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

  • Methodological Answer :

  • Purification : Replace column chromatography with recrystallization (e.g., using hexane/EtOAc) for large batches .
  • Protection-Deprotection : Use flow chemistry to automate TES and benzyloxy group manipulations, improving reproducibility .
  • Yield Optimization : Conduct DoE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent polarity) affecting stereoselectivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point data reported in literature?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize the compound and compare DSC (differential scanning calorimetry) profiles with literature values .
  • Polymorphism Screening : Use slurry experiments in different solvents to identify stable polymorphic forms .
  • Collaborative Validation : Cross-reference data with independent labs using standardized protocols (e.g., USP melting point apparatus) .

Tables for Key Comparisons

Protecting Group Stability Deprotection Method Compatibility
Triethylsilyl (TES)Stable to bases, mild acidsTBAF/HF-pyridineBenzyl ethers, esters
Benzyl (Bn)Stable to acids, weak basesH₂/Pd-CSilyl ethers, amides

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